![molecular formula C9H13N3NaO8P B1143989 Cytidine 5'-monophosphate sodium salt CAS No. 13718-47-3](/img/structure/B1143989.png)
Cytidine 5'-monophosphate sodium salt
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Overview
Description
Synthesis Analysis
CMP-Na can be synthesized through enzymatic reactions or chemical methods. A notable reaction involves the phosphorylation of cytidine to form cytidine 5'-monophosphate, followed by the addition of sodium to create its sodium salt form. The process of creating CMP-Na can vary depending on the desired yield and purity, with methods being optimized for industrial or laboratory settings.
Molecular Structure Analysis
The molecular structure of hydrated sodium cytidine-5′-monophosphate reveals a complex with two independent anions, four cations, and multiple water molecules, crystallizing in the monoclinic space group P21 (Borodi et al., 2001). This intricate structure showcases the compound's ability to form stable hydrates, which is significant for its solubility and biological function.
Chemical Reactions and Properties
CMP-Na participates in several chemical reactions, notably in the formation of RNA strands during transcription. It acts as a substrate for RNA polymerase, linking with other nucleotides to form the RNA backbone. Additionally, CMP-Na can undergo phosphorylation to form cytidine diphosphate (CDP) and cytidine triphosphate (CTP), which are essential for lipid biosynthesis and energy transfer within cells.
Physical Properties Analysis
The physical properties of CMP-Na, including its solubility in water and stability under various conditions, are crucial for its biological functions. Its hydrated form demonstrates the importance of water molecules in maintaining the structural integrity and facilitating its interaction with biological molecules.
Chemical Properties Analysis
The chemical properties of CMP-Na, such as its reactivity with other nucleotides and its role in enzymatic reactions, underline its versatility in biochemical pathways. Studies on its interactions with metal ions and its incorporation into biomolecules provide insights into its functionality in cellular processes (Doneux & Fojt, 2009).
Scientific Research Applications
Crystal Structure Analysis : CMP sodium salt crystallizes in a specific space group, and its structure has been analyzed for understanding molecular conformations (Borodi et al., 2001).
Molecular Interaction Studies : Research on the sodium salt of cytidine 2',3'-phosphate, which is related to CMP, has revealed details about nucleotide stacking and ribose ring conformations (Coulter & Greaves, 1970).
Chromatography and Separation Sciences : CMP sodium salt has been studied in ion-suppressing reverse-phase high-performance liquid chromatography (HPLC), contributing to advancements in the separation and analysis of nucleotides (Lee & Row, 2001).
Enzyme Activity and Inhibition Studies : CMP's effects on human serum sialyltransferase, an enzyme involved in glycoconjugate biosynthesis, have been explored, highlighting its potential in studying and possibly inhibiting this enzyme (Klohs et al., 1979).
Metal Ion Binding Studies : The interactions of CMP with metal ions like Tl+ have been investigated, offering insights into metal-nucleotide binding mechanisms (Nafissi et al., 1997).
Electrochemical and Spectroscopic Analysis : CMP's interaction with gold surfaces has been studied using in situ infrared spectroscopy and cyclic voltammetry, aiding in understanding nucleic acid components' adsorption mechanisms (Doneux & Fojt, 2009).
Food and Dairy Industry Analysis : CMP is analyzed in milk and infant formulas using liquid chromatography, demonstrating its importance in nutritional studies (Gill & Indyk, 2007).
Biosynthesis and Biotechnology Applications : Studies have focused on the efficient biosynthesis of CMP using enzymatic systems, highlighting its potential in industrial and pharmaceutical applications (Li et al., 2020).
Mechanism of Action
Target of Action
Cytidine 5’-monophosphate sodium salt, also known as CMP, primarily targets several enzymes. These include Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and UMP-CMP kinase among others . These enzymes play crucial roles in various biochemical processes, including nucleotide synthesis and bacterial cell wall synthesis.
Mode of Action
CMP acts as a substrate for the enzyme Uridine-cytidine kinase 2 . This enzyme phosphorylates uridine and cytidine to uridine monophosphate and cytidine monophosphate . CMP is also used by the enzyme 3-deoxy-manno-octulosonate cytidylyltransferase , which is involved in the biosynthesis of bacterial lipopolysaccharides .
Biochemical Pathways
CMP is involved in the pyrimidine metabolism pathway . It is used as a substrate to form CDP (Cytidine diphosphate) which, upon phosphorylation, forms CTP (Cytidine triphosphate) that supports DNA and RNA biosynthesis . The nucleoside diphosphates cytidine diphosphate (CDP) and uridine diphosphate (UDP) are essential for pyrimidine synthesis .
Result of Action
The primary result of CMP’s action is the support of DNA and RNA biosynthesis . By acting as a substrate for various enzymes, CMP contributes to the formation of CDP and CTP, which are essential components of DNA and RNA. This plays a vital role in cell growth and development.
Safety and Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCAHIYEOVKFDR-IAIGYFSYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3NaO8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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